6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 949739-54-2 . It has a molecular weight of 196.21 and its IUPAC name is 2-isopropyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-4(2)7-10-5(3)6(9(13)14)8(12)11-7/h10H,1-3H3,(H,11,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.21 . It is stored at room temperature and is available in powder form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
- Application : 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) derivatives have been explored as XO inhibitors (XOIs). These compounds exhibit remarkable activity against hyperuricemia-associated conditions .
- Key Findings : Computational studies (3D-QSAR, molecular docking, and MD simulations) revealed binding interactions between ODCs and XO protein. Residues Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 play a significant role in the activity of these XOIs .
- Application : 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives may be explored for their anti-epileptic properties .
- Application : Incorporating 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid into such systems could enhance their charge transfer properties .
- Application : These derivatives were evaluated for antimicrobial and anticancer activities. Structure-activity relationship (QSAR) studies provide insights into their pharmacological effects .
- Application : These derivatives have potential applications in drug design due to their structural features .
- Application : 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were evaluated for MMP inhibition, particularly MMP 13. They exhibit potent and selective activity against this enzyme .
Xanthine Oxidase Inhibition for Hyperuricemia Treatment
Anti-Epileptic Potential
Intramolecular Charge Transfer (ICT) Systems
Antimicrobial and Anticancer Evaluation
Drug Design and Medicinal Chemistry
Matrix Metalloproteinase (MMP) Inhibition
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, and it plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid affects the purine metabolism pathway. This results in a decrease in the levels of uric acid, which is the end product of purine metabolism .
Result of Action
The molecular and cellular effects of the action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid include a reduction in the levels of uric acid in the body . This can be beneficial in conditions such as gout and other hyperuricemia-associated diseases, where there is an excess of uric acid .
Propriétés
IUPAC Name |
4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(6(10)11)5(9)8-2-7-3/h2H,1H3,(H,10,11)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKCRSYUIQPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1522963-96-7 |
Source
|
Record name | 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.